molecular formula C16H19N3O4S B2784500 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034273-13-5

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2784500
CAS No.: 2034273-13-5
M. Wt: 349.41
InChI Key: NXHMANMOCOMXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine ( 2034273-13-5) is a high-purity, specialized heterocyclic compound with a molecular formula of C16H19N3O4S and a molecular weight of 349.41 g/mol. This complex molecule features a pyrimidine core linked to a piperidinyloxy moiety, further functionalized with a 2-methoxybenzenesulfonyl group, a structural configuration that imparts unique physicochemical properties including enhanced stability and bioavailability . The compound's specific molecular architecture, characterized by a hydrogen bond acceptor count of 7 and a topological polar surface area of 90 Ų, makes it particularly valuable in pharmaceutical research for targeting enzyme inhibition and receptor modulation . This reagent belongs to a class of N2-(2-methoxyphenyl)pyrimidine derivatives that have demonstrated significant potential in oncological research, with studies investigating their role as active ingredients in pharmaceutical compositions for the prevention and treatment of cancer . Its well-defined synthetic route ensures reproducibility, while its structural versatility supports extensive derivatization for comprehensive structure-activity relationship (SAR) studies in medicinal chemistry . The compound is offered exclusively for research applications in controlled experimental settings and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human consumption of any kind.

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-22-14-7-2-3-8-15(14)24(20,21)19-11-4-6-13(12-19)23-16-17-9-5-10-18-16/h2-3,5,7-10,13H,4,6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHMANMOCOMXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a pyrimidine ring linked to a piperidine moiety, which is further functionalized with a methoxyphenylsulfonyl group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities or bind to specific receptors, influencing signaling pathways that are crucial for cellular functions. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in pathways related to cancer cell proliferation and antimicrobial activity.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing promising results:

Compound Cell Line IC50 (µM) Reference
Compound 12MCF-70.09
Compound 13A5490.03
Compound 16Colo-2050.01

These findings indicate that the compound may inhibit tumor growth effectively, potentially serving as a lead compound for further drug development.

Antimicrobial Activity

In addition to its anticancer effects, studies have shown that pyrimidine derivatives can possess antimicrobial properties. The compound was evaluated against several microbial strains, including E. coli and S. aureus, demonstrating significant antibacterial activity:

Microbial Strain Concentration (µg/mL) Effect
E. coli800No growth observed
S. aureus600No growth observed

These results underscore the potential of this compound as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Neuroprotective Effects

Emerging research indicates that derivatives of pyrimidines may also exhibit anti-inflammatory and neuroprotective effects. Compounds similar to this compound have been screened for their ability to inhibit inflammatory mediators and protect neuronal cells in vitro.

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study compared the anticancer activity of new pyrimidine-pyrazine compounds against standard chemotherapeutics like etoposide, revealing enhanced efficacy in several derivatives .
  • Antimicrobial Evaluation : Research involving synthesized pyrimidines showed considerable activity against multiple bacterial strains, suggesting their potential as alternative treatments for bacterial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several neurokinin (NK) receptor antagonists, sulfonamide-containing therapeutics, and piperidine-based modulators. Below is a detailed analysis:

Structural and Functional Comparisons

Compound Name Core Structure Key Substituents/Modifications Biological Target/Activity Reference
2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine Pyrimidine + piperidine 2-Methoxyphenylsulfonyl, ether linkage Unknown (hypothesized NK1/kinase) N/A
CP99994 Piperidine 2-Methoxybenzylamino, 2-phenyl NK1 receptor antagonist
GR159897 Piperidine 4-Methoxy, phenylsulfinylmethyl NK2 receptor antagonist
LY303870 (Lanepitant) Piperidine + indole 2-Methoxybenzyl, acetylated amino groups NK1 receptor antagonist
RP67580 Isoindolone + phenyl 2-Methoxyphenyl, imino group NK1 receptor antagonist

Key Observations

Sulfonyl vs. Sulfinyl Groups :

  • The target compound’s sulfonyl group (R-SO₂) is more electron-withdrawing and polar than the sulfinyl group (R-SO) in GR159897, which may enhance binding to charged residues in receptor pockets but reduce metabolic stability .

Piperidine Substitution Patterns: The 3-oxy-pyrimidine substituent in the target compound contrasts with the 2-phenyl or 4-methoxy groups in CP99994 and GR159895.

Aromatic Ring Modifications :

  • The 2-methoxyphenyl group in the target compound mirrors substituents in CP99994 and RP67580, which are critical for NK1 receptor antagonism. This group likely engages in hydrophobic interactions with receptor subpockets, as seen in LY303870 .

Pharmacological Hypotheses :

  • Based on structural parallels, the compound may exhibit NK1 receptor antagonism or kinase inhibition (e.g., JAK/STAT pathways). However, the absence of a charged amine (common in NK antagonists like CP99994) suggests divergent binding mechanisms.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine?

Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of the piperidine-sulfonyl intermediate by reacting 2-methoxyphenylsulfonyl chloride with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 2: Functionalization of the piperidine ring at the 3-position with a hydroxyl group, followed by coupling to a pyrimidine moiety via nucleophilic substitution.
  • Critical Parameters :
    • Temperature : 0–5°C for sulfonylation to prevent side reactions .
    • Catalysts : Use of mild bases (e.g., K₂CO₃) to avoid degradation of sensitive functional groups .
    • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for pyrimidine coupling .
      Validation : Confirm intermediate purity via TLC and final product characterization using NMR and mass spectrometry .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify protons/carbons associated with the sulfonyl group (δ ~3.5 ppm for methoxy, δ ~7.5–8.0 ppm for aromatic protons) and piperidine ring (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonyl-piperidine-pyrimidine backbone .
  • HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., enzyme inhibition vs. cellular toxicity) be systematically resolved?

Methodological Answer:

  • Comparative Analysis :
    • Dose-Response Curves : Test the compound across a wide concentration range (nM to μM) to differentiate target-specific effects from off-target toxicity .
    • Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, pair fluorometric kinase assays with cytotoxicity profiling in HEK293 or HepG2 cells .
  • Mechanistic Studies :
    • Computational Docking : Model interactions between the sulfonyl-piperidine group and target enzymes (e.g., kinases) to rationalize potency discrepancies .
    • Metabolic Stability : Assess liver microsome stability to rule out rapid degradation masking true activity .

Q. What strategies are effective for optimizing the pharmacokinetic (PK) profile of this compound?

Methodological Answer:

  • Structural Modifications :
    • LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to the pyrimidine ring to improve solubility while retaining sulfonyl-piperidine bioactivity .
    • Metabolic Blockers : Replace labile methoxy groups with halogens (e.g., -F) to reduce CYP450-mediated oxidation .
  • In Silico Modeling :
    • ADMET Prediction : Use tools like SwissADME to predict absorption, distribution, and toxicity profiles pre-synthesis .

Q. How can researchers elucidate the compound’s mechanism of action when structural analogs show divergent biological behaviors?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Analog Synthesis : Prepare derivatives with variations in the sulfonyl group (e.g., ethylsulfonyl vs. aryl-sulfonyl) and pyrimidine substituents .
    • Biological Profiling : Screen analogs against a panel of targets (e.g., kinases, GPCRs) to identify critical pharmacophores .
  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics to validate direct target engagement .
    • X-ray Crystallography : Resolve co-crystal structures with target proteins to identify key binding interactions .

Q. What methodologies are recommended for analyzing conflicting computational vs. experimental data in reactivity studies?

Methodological Answer:

  • Hybrid Validation Approach :
    • DFT Calculations : Compare computed reaction pathways (e.g., sulfonylation energetics) with experimental yields under varying conditions .
    • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps and validate computational transition states .
  • Controlled Replication : Repeat experiments with rigorously purified reagents to exclude solvent/impurity artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.